methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate
Description
Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate is a benzoate ester featuring a nitro group at the 4-position and a dimethylamino-substituted ethenyl group at the 3-position in the (E)-configuration. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (dimethylamino) groups, creating a conjugated system that influences its physicochemical and electronic properties. Such push-pull systems are often exploited in materials science, medicinal chemistry, and as intermediates in heterocyclic synthesis .
Properties
IUPAC Name |
methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)7-6-9-8-10(12(15)18-3)4-5-11(9)14(16)17/h4-8H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJPBYXXPDXCRM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzoic acid and dimethylamine.
Esterification: The 4-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-nitrobenzoate.
Formation of the Dimethylamino Group: The methyl 4-nitrobenzoate is then reacted with dimethylamine in the presence of a base such as sodium hydride to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled esterification and vinylation reactions.
Continuous Flow Systems: Employing continuous flow systems for the efficient introduction of the dimethylamino group.
Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Electrophiles such as alkyl halides, in the presence of a base like sodium hydride.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Explored for its properties in the development of novel materials.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate involves:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below highlights key structural differences, substituent effects, and applications of methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate and analogous compounds:
Physicochemical and Electronic Properties
- Electron Effects: The nitro group at C4 in the target compound withdraws electron density, while the dimethylamino group at C3 donates electrons via resonance. This push-pull configuration enhances polarization, making the compound suitable for applications requiring charge transfer, such as nonlinear optical materials .
- Solubility : The methyl ester group improves solubility in organic solvents compared to ethyl analogs (e.g., ), facilitating its use in synthetic reactions .
- Reactivity: The conjugated ethenyl group enables cyclization reactions to form heterocycles like pyranones and pyridinones, a feature less prominent in compounds with bulkier substituents (e.g., quinoline in ) .
Biological Activity
Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate, also known by its CAS number 108763-41-3, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H14N2O4
- Molecular Weight : 250.25 g/mol
- Structure : The compound features a nitro group, a dimethylamino group, and a vinyl moiety, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be converted into reactive intermediates that interact with various cellular components, leading to diverse biological effects. Additionally, the dimethylamino group facilitates hydrogen bonding and electrostatic interactions with biological macromolecules, enhancing the compound's activity.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth.
- Anticancer Properties : The compound has been evaluated for its anticancer effects in vitro. It demonstrated cytotoxicity against several cancer cell lines, which may be linked to its ability to induce apoptosis in malignant cells.
- Fluorescent Probe Potential : Due to its conjugated system, the compound is being investigated as a fluorescent probe in biological imaging applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Fluorescent Probe | Potential use in biological imaging |
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death. The results indicated a dose-dependent response, suggesting that higher concentrations yielded greater cytotoxic effects.
Table 2: Cytotoxicity Results in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15 | Induction of oxidative stress |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
Q & A
Q. What are the common synthetic routes for methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves a Knoevenagel condensation between a nitro-substituted benzaldehyde derivative and a dimethylamino-containing acetylene or enamine precursor. Critical parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., piperidine). The (E)-configuration of the ethenyl group is stabilized by conjugation with the nitro and ester moieties, which can be confirmed via -NMR coupling constants () .
Q. How can solubility and purification challenges be addressed during the isolation of this compound?
The compound exhibits limited solubility in polar protic solvents but dissolves in chloroform, DMSO, or methanol. Column chromatography (silica gel, eluent: chloroform/methanol gradient) effectively removes byproducts. Recrystallization from ethyl acetate/hexane mixtures improves purity, with monitoring by TLC (Rf ≈ 0.5 in 9:1 chloroform:methanol) .
Q. What spectroscopic techniques are most reliable for characterizing the nitro and dimethylamino groups in this compound?
- Nitro group : Strong IR absorption at 1520–1550 cm (asymmetric stretching) and 1340–1380 cm (symmetric stretching).
- Dimethylamino group : -NMR signals at δ 2.8–3.2 ppm (singlet for N(CH)) and -NMR at 40–45 ppm.
- Ethenyl linkage : UV-Vis absorption at 320–350 nm due to π→π* transitions, confirmed by TD-DFT calculations .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates in the Knoevenagel condensation. Reaction path sampling identifies energy barriers, guiding solvent selection (e.g., THF lowers activation energy by 5–8 kcal/mol vs. DMF). Machine learning models trained on analogous nitroaromatic systems can predict regioselectivity .
Q. How should researchers resolve contradictions in reported nitro group reactivity under basic vs. acidic conditions?
The nitro group’s electron-withdrawing nature enhances electrophilic substitution in acidic media but deactivates the ring in basic conditions. Conflicting data may arise from competing pathways (e.g., nucleophilic attack on the ester vs. nitro reduction). Controlled experiments with pH monitoring and in situ IR spectroscopy are recommended to track intermediates .
Q. What role does this compound play in supramolecular chemistry or materials science?
The nitro and dimethylamino groups enable charge-transfer interactions with electron-deficient partners (e.g., tetracyanoquinodimethane). These interactions can stabilize organic semiconductors or liquid crystals. Single-crystal X-ray diffraction reveals planar molecular packing, critical for optimizing charge mobility in thin-film devices .
Q. What experimental strategies assess its potential enzymatic inhibition or receptor binding?
- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
- Surface Plasmon Resonance (SPR) : Measure binding affinity () in real time.
- Enzymatic assays : Monitor inhibition of acetylcholinesterase or cytochrome P450 isoforms via fluorescence quenching .
Q. How can statistical design of experiments (DoE) improve synthetic yield and reproducibility?
A Central Composite Design (CCD) optimizes variables like catalyst loading (5–15 mol%), temperature (50–90°C), and solvent ratio (chloroform:methanol 8:2 to 9:1). Response Surface Methodology (RSM) identifies interactions between factors, reducing required trials by 40% while maximizing yield (85–92%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
